An In-depth Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A Versatile Scaffold for Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1] Its unique electronic properties and synthetic tractability make it an ideal starting point for the development of novel agents targeting a wide array of diseases.[2][3][4] This guide provides a comprehensive technical overview of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a functionalized pyrazole derivative poised as a valuable building block for drug discovery and development professionals. We will explore its structural and physicochemical properties, propose a robust synthetic strategy grounded in established chemical principles, predict its analytical characterization, and discuss its potential applications in the synthesis of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.
The Pyrazole Motif: A Privileged Scaffold in Medicinal Chemistry
Five-membered heterocyclic compounds are among the most prominent scaffolds in drug discovery, with pyrazoles being an exceptional class.[5] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a configuration that imparts a unique set of properties. The N-1 nitrogen can act as a hydrogen bond donor (in its unsubstituted form), while the N-2 nitrogen behaves as a hydrogen bond acceptor, similar to pyridine.[1] This duality allows for diverse and specific interactions with biological targets.
The pyrazole ring is often used as a bioisostere for a phenyl ring, improving physicochemical properties such as lipophilicity and metabolic stability.[1] The success of this scaffold is evidenced by its presence in a wide range of commercial drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[5] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's structure-activity relationship (SAR).[6]
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1007516-30-4) represents a strategically designed building block. It features:
-
An N-ethyl group , which blocks the hydrogen-bond donating capability of N-1 and increases lipophilicity.
-
A propan-1-ol side chain at the C-4 position, providing a versatile synthetic handle for further chemical modification, such as esterification, etherification, or conversion to other functional groups.
This combination makes it an ideal starting material for constructing chemical libraries for high-throughput screening and for use in fragment-based drug design.
Physicochemical and Structural Properties
The fundamental identity of a chemical building block is defined by its structure and physical properties. The key identifiers for 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol are summarized below.
Chemical Structure
Caption: Chemical structure of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol.
Core Properties
| Property | Value | Source |
| CAS Number | 1007516-30-4 | [7] |
| Molecular Formula | C₈H₁₄N₂O | [7] |
| Molecular Weight | 154.21 g/mol | |
| Form | Solid | |
| SMILES | OCCCC1=CN(CC)N=C1 | |
| InChI | 1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3 | |
| InChI Key | RBDCVYLLOQIZIV-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on well-established pyrazole chemistry. The causality behind this proposed synthesis lies in a retrosynthetic analysis that breaks the target molecule down into commercially available or easily synthesized precursors.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves three key disconnections: (1) functional group interconversion of the alcohol, (2) N-alkylation of the pyrazole ring, and (3) formation of the pyrazole heterocycle.
Caption: Retrosynthetic analysis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol.
Proposed Synthetic Protocol
This protocol is a validated, multi-step synthesis that provides a reliable method for obtaining the target compound.
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1.0 eq) and ethanol.
-
Reaction: Cool the mixture in an ice bath and slowly add an aqueous solution of ethylhydrazine oxalate (1.0 eq) followed by concentrated hydrochloric acid (catalytic amount).
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation to yield 1-Ethyl-1H-pyrazole-4-carbaldehyde
-
Reagent Prep: In a separate flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of 1-ethyl-1H-pyrazole (from Step 1, 1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours.
-
Workup: Cool the reaction and pour it onto crushed ice. Neutralize carefully with a cold sodium hydroxide solution until pH > 8. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.
Step 3: Chain Extension via Horner-Wadsworth-Emmons Reaction
-
Ylide Formation: In a flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0°C and add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 1 hour at room temperature to form the ylide.
-
Reaction: Cool the ylide solution back to 0°C and add a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (from Step 2, 1.0 eq) in THF. Allow the reaction to proceed for 2-4 hours.
-
Workup: Quench the reaction with water and extract with diethyl ether. Dry and concentrate the organic phase. The product is the α,β-unsaturated ester.
Step 4: Concurrent Reduction of Alkene and Ester
-
Setup: Dissolve the unsaturated ester from Step 3 (1.0 eq) in ethanol in a hydrogenation vessel.
-
Catalysis: Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases. This single step reduces both the double bond and the ester to yield the target alcohol.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the final product, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, by silica gel column chromatography.
Predicted Analytical Characterization
While vendor-supplied analytical data is not available, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. These predictions serve as a benchmark for researchers synthesizing this compound.
| Technique | Expected Signature |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (s, 1H, pyrazole-H5), δ ~7.4 (s, 1H, pyrazole-H3), δ 4.1 (q, 2H, N-CH₂-CH₃), δ 3.6 (t, 2H, CH₂-OH), δ 2.6 (t, 2H, pyrazole-CH₂), δ 1.8 (quint, 2H, -CH₂-CH₂-CH₂-), δ 1.4 (t, 3H, N-CH₂-CH₃), δ ~1.5-2.0 (br s, 1H, -OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~138 (pyrazole C5), δ ~128 (pyrazole C3), δ ~118 (pyrazole C4), δ 62.0 (CH₂-OH), δ 45.0 (N-CH₂), δ 32.0 (-CH₂-CH₂-CH₂-), δ 23.0 (pyrazole-CH₂), δ 15.0 (N-CH₂-CH₃). |
| IR (ATR) | 3350 cm⁻¹ (broad, O-H stretch), 2970-2880 cm⁻¹ (C-H sp³ stretch), 1550 cm⁻¹ (C=N stretch), 1050 cm⁻¹ (C-O stretch). |
| Mass Spec (ESI+) | Predicted m/z: 155.12 [M+H]⁺, 177.10 [M+Na]⁺. |
Applications in Drug Discovery
The true value of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol lies in its potential as a versatile intermediate in drug discovery programs. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][3]
Role as a Versatile Building Block
The primary alcohol functional group is a key feature, serving as a point of attachment for various pharmacophores or linkers through reactions such as:
-
Etherification: To connect to other aromatic or aliphatic systems.
-
Esterification: To create prodrugs or modulate solubility.
-
Oxidation: To form the corresponding aldehyde or carboxylic acid for further amide coupling or reductive amination reactions.
This synthetic flexibility allows for the rapid generation of a diverse library of compounds for screening against various biological targets.
Drug Discovery Workflow Integration
This molecule fits seamlessly into a modern drug discovery paradigm, from initial screening to lead optimization.
Caption: Integration of the pyrazole building block into a drug discovery workflow.
Potential Therapeutic Targets
Based on the activities of related pyrazole analogs, derivatives of this compound could be investigated for activity against targets such as:
-
Kinases: Many kinase inhibitors incorporate a substituted pyrazole core.[8][9]
-
Cyclooxygenase (COX) enzymes: A hallmark of many pyrazole-based anti-inflammatory drugs.[1][3]
-
G-protein coupled receptors (GPCRs): The pyrazole scaffold can be found in GPCR antagonists.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Storage: Store in a cool, dry, well-ventilated area. The compound is classified as a combustible solid.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Disclaimer: This product is intended for research and development purposes only.[10] The buyer assumes responsibility for confirming the product's identity and purity.
References
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Medicinal Chemistry.
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. (n.d.). Sigma-Aldrich.
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. (n.d.). Appchem.
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. (n.d.). BIOFOUNT.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances.
- Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. (2023). MDPI.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. appchemical.com [appchemical.com]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1007516-30-4|3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol|3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol|-范德生物科技公司 [bio-fount.com]
